![molecular formula C19H26Si B14239517 [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 335378-29-5](/img/structure/B14239517.png)
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H24Si. This compound is characterized by the presence of ethynyl groups attached to a phenyl ring and a silicon atom bonded to three isopropyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of Tri(propan-2-yl)silane: This can be achieved by reacting chlorosilane with isopropyl magnesium chloride in an inert atmosphere.
Attachment of Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with an ethynyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale preparation of tri(propan-2-yl)silane: .
Coupling reaction with ethynyl halide: under controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学研究应用
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
相似化合物的比较
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
Tri(propan-2-yl)silane: Lacks the ethynyl groups and has different reactivity and applications.
(2-Bromoethynyl)tri(propan-2-yl)silane: Contains a bromine atom, which alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
335378-29-5 |
|---|---|
分子式 |
C19H26Si |
分子量 |
282.5 g/mol |
IUPAC 名称 |
2-(2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H26Si/c1-8-18-11-9-10-12-19(18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 |
InChI 键 |
QDBQQHMBQQVYLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=CC=CC=C1C#C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


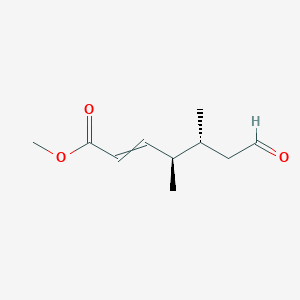
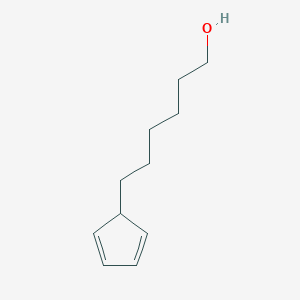
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
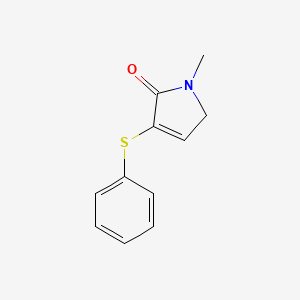
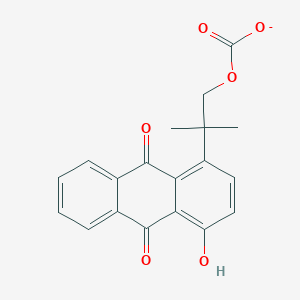
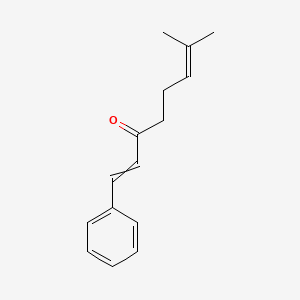
![2,2'-({[2-(2-Methoxyethoxy)phenyl]azanediyl}bis[(ethane-2,1-diyl)oxy])dianiline](/img/structure/B14239467.png)

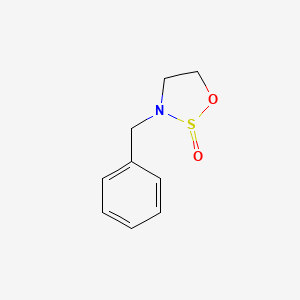
![1(4H)-Naphthalenone, 4-[3,3-bis(4-methoxyphenyl)-2-propenylidene]-](/img/structure/B14239494.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14239513.png)

